molecular formula C20H20BrN5OS B307652 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B307652
M. Wt: 458.4 g/mol
InChI Key: IKLQEWRVGIOJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, triazino-benzoxazepines have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific biological activities of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would need to be determined through experimental studies.

Medicine

In medicine, compounds of this class are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry

Industrially, such compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Triazino-benzoxazepines: Other compounds in this class may share similar structural features and biological activities.

    Benzoxazepines: These compounds have a similar core structure but may lack the triazino ring.

    Thioethers: Compounds with a butylthio group may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

10-bromo-3-butylsulfanyl-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C20H20BrN5OS/c1-3-4-10-28-20-24-19-17(25-26-20)14-11-13(21)8-9-15(14)23-18(27-19)16-7-5-6-12(2)22-16/h5-9,11,18,23H,3-4,10H2,1-2H3

InChI Key

IKLQEWRVGIOJMN-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=NC(=CC=C4)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC(=N4)C)N=N1

Origin of Product

United States

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